Dbco-peg4-SS-tco
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Overview
Description
Dbco-peg4-SS-tco: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It combines the properties of dibenzocyclooctyne (DBCO), polyethylene glycol (PEG) with four units, a disulfide bond (SS), and trans-cyclooctene (TCO). This compound is particularly useful in click chemistry and bioconjugation applications due to its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of DBCO-PEG4-SS-TCO:
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale.
- The process involves stringent quality control measures to ensure consistency and purity of the final product.
- The use of automated synthesis and purification systems is common to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Inverse Electron Demand Diels-Alder (iEDDA) Reaction:
Common Reagents and Conditions:
- Reagents: Azides, tetrazines.
- Conditions: Mild temperatures, aqueous or organic solvents, and absence of copper catalysts .
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism:
- The DBCO group undergoes SPAAC with azides, forming stable triazole linkages.
- The TCO group undergoes iEDDA with tetrazines, forming stable adducts .
Molecular Targets and Pathways:
- Targets azide and tetrazine groups on biomolecules.
- Pathways involved include bioconjugation and targeted drug delivery .
Comparison with Similar Compounds
Dibenzocyclooctyne-PEG4-maleimide: Similar in structure but contains a maleimide group instead of TCO.
Dibenzocyclooctyne-PEG4-amine: Contains an amine group instead of TCO.
Uniqueness:
Properties
Molecular Formula |
C43H58N4O9S2 |
---|---|
Molecular Weight |
839.1 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]ethyl]carbamate |
InChI |
InChI=1S/C43H58N4O9S2/c48-40(18-19-42(50)47-34-37-12-7-6-10-35(37)16-17-36-11-8-9-15-39(36)47)44-21-25-53-27-29-55-31-30-54-28-26-52-24-20-41(49)45-22-32-57-58-33-23-46-43(51)56-38-13-4-2-1-3-5-14-38/h1-2,6-12,15,38H,3-5,13-14,18-34H2,(H,44,48)(H,45,49)(H,46,51)/b2-1+/t38-/m1/s1 |
InChI Key |
PLNJLVRXRBJPOE-FXUJNMGCSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
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